molecular formula C16H14N2O7S B3881969 dimethyl 3-methyl-5-[(3-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate

dimethyl 3-methyl-5-[(3-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate

Cat. No.: B3881969
M. Wt: 378.4 g/mol
InChI Key: PKSBWIPBIWBNMU-UHFFFAOYSA-N
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Description

Compounds similar to “dimethyl 3-methyl-5-[(3-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate” are typically aromatic compounds with multiple functional groups . They often have complex structures and can exhibit a variety of chemical properties depending on the specific arrangement and nature of their functional groups .


Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by the presence of an aromatic ring, nitro groups, carboxylate esters, and possibly other functional groups . The exact arrangement of these groups can greatly influence the compound’s properties .


Chemical Reactions Analysis

The chemical reactions of such compounds can be quite diverse, depending on the specific functional groups present . For example, nitro groups can participate in reduction reactions, while carboxylate esters can undergo hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by factors such as their specific functional groups, the arrangement of these groups, and the overall structure of the molecule . These properties might include things like melting point, boiling point, solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of such compounds can vary widely and would depend on their specific chemical structure and the context in which they are used . For example, some nitroaromatic compounds are used as explosives, where their mechanism of action involves a rapid oxidation reaction .

Safety and Hazards

The safety and hazards associated with such compounds can also vary widely, depending on factors like their specific structure and the nature of their functional groups . For example, many nitroaromatic compounds are explosive and can be hazardous to handle .

Properties

IUPAC Name

dimethyl 3-methyl-5-[(3-nitrobenzoyl)amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O7S/c1-8-11(15(20)24-2)14(26-12(8)16(21)25-3)17-13(19)9-5-4-6-10(7-9)18(22)23/h4-7H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSBWIPBIWBNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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dimethyl 3-methyl-5-[(3-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate
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dimethyl 3-methyl-5-[(3-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate
Reactant of Route 3
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dimethyl 3-methyl-5-[(3-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate

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